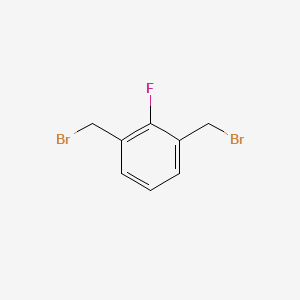

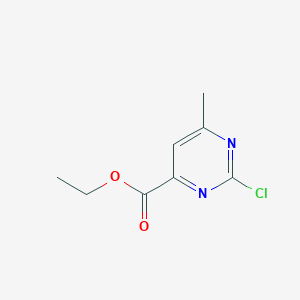

2-氯-6-甲基嘧啶-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Crystal Structure and Catalytic Activity

The study presented in the first paper discusses the synthesis of an unsymmetric precursor, ethyl 6-acetylpyridine-2-carboxylate, which is used to prepare a new mono(imino)pyridine ligand and its corresponding Co(II) complex. The crystal structure of this complex is detailed, revealing a tridentate coordination to cobalt using [N, N, O] atoms and a distorted trigonal bipyramid geometry. This complex exhibits catalytic activity in ethylene oligomerization, demonstrating significant potential in industrial applications .

Reactions with Nucleophiles

The second paper explores the reactions of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with various O- and N-nucleophiles. The study finds that these reactions yield corresponding phenoxymethyl- and methoxymethylpyridine-3-carboxylates with O-nucleophiles, and with N-nucleophiles, they produce ethyl 6-alkyl(phenyl)-2-methyl-4-[(dimethylamino)methyl]pyridine-3-carboxylates and trisubstituted pyrrolopyridinones .

Synthesis of Pyrimidinecarboxylates

The third paper reports on the synthesis of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates through the reaction of 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles. The resulting esters are hydrolyzed to carboxylic acids and then converted to pyrimidinamines and methyl or phenylpyrimidines, showcasing a method for producing various substituted pyrimidines .

Ammonia and Primary Amines Reactions

In the fourth paper, the reaction of ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates with ammonia and primary amines is investigated. This reaction produces 6-substituted 3-alkyl(aryl)-1-methyl-1,2-dihydropyrrolo[3,4-c]pyridin-7-ones, expanding the chemical repertoire of pyridine derivatives and their potential applications .

Crystal Structure of a Furo[2,3-d]pyrimidine Derivative

The fifth paper describes the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate. The detailed crystallographic analysis provides insights into the molecular arrangement and potential interactions of this compound, which could be relevant for its physical properties and reactivity .

Preparation of a Naphthyridine Derivative

The sixth paper outlines the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. The synthetic route involves several steps, including reduction, regioselective deprotonation, methylation, and a sequence of reactions to regenerate the double bond, highlighting a complex synthetic strategy for this compound .

Antioxidant Pyrimidine Derivatives

Finally, the seventh paper presents the synthesis of novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives with potential antioxidant activity. These compounds are characterized and evaluated for their ability to scavenge free radicals, with some derivatives showing promising activity. This research contributes to the development of new antioxidant agents .

科学研究应用

医药中间体

2-氯-6-甲基嘧啶-4-羧酸乙酯: 主要用作合成各种医药化合物的中间体 . 它在开发新药中发挥着至关重要的作用,特别是在设计具有潜在治疗应用的分子方面。该化合物的反应活性允许引入各种官能团,有助于创建不同的药效基团。

有机合成

在有机化学中,该化合物作为合成复杂分子的构建模块 . 它的嘧啶环是许多有机化合物中常见的基序,并且氯和酯官能团的存在提供了多个反应位点,包括亲核取代反应和交叉偶联反应。

材料科学

该化合物由于其作为合成新型材料的前体的潜力而被应用于材料科学 . 研究人员可以对其结构进行修饰,以开发具有所需性能的新型聚合物或涂层,例如更高的耐用性或与其他物质的特定相互作用。

农业研究

在农业领域,2-氯-6-甲基嘧啶-4-羧酸乙酯可以被用于开发新型农用化学品 . 它的化学结构可能是创建具有更高功效和更低环境影响的杀虫剂或除草剂的基础。

化学工程

该化合物在化学工程中也很重要,它可能被用于过程优化和开发新的合成路线 . 它在各种条件下的稳定性使其成为研究反应动力学和热力学的宝贵实体。

环境研究

环境研究可以使用该化合物来了解类似有机化学物质在环境中的命运和迁移 . 它可以作为研究有机污染物降解或它们与土壤和水等自然成分相互作用的研究中的模型化合物。

生物化学研究

在生物化学中,该化合物的作用延伸到在酶学研究中作为底物或抑制剂 . 它可以帮助理解生化途径以及与嘧啶衍生物相互作用的酶的作用机制。

纳米技术

最后,2-氯-6-甲基嘧啶-4-羧酸乙酯可能在纳米技术中具有潜在应用 . 它的分子结构可以用于创建纳米级器件,或作为分子自组装过程中的组成部分。

作用机制

Target of Action

Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate, like other pyrimidine derivatives, has been shown to have a wide range of biological activities. Pyrimidine derivatives have been shown to exhibit neuroprotective and anti-neuroinflammatory properties .

Mode of Action

Pyrimidine derivatives have been shown to interact with various cellular targets, leading to a range of biological effects .

Biochemical Pathways

, pyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells. They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Result of Action

Pyrimidine derivatives, including Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate, have been shown to exhibit promising neuroprotective and anti-inflammatory properties . They inhibit ER stress and apoptosis, and the NF-kB inflammatory pathway .

属性

IUPAC Name |

ethyl 2-chloro-6-methylpyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-3-13-7(12)6-4-5(2)10-8(9)11-6/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYPJIQULMYRSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=C1)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371324 |

Source

|

| Record name | ethyl 2-chloro-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

265328-14-1 |

Source

|

| Record name | ethyl 2-chloro-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。